molecular formula C27H30FN5O3 B11276829 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11276829
M. Wt: 491.6 g/mol
InChI Key: KSYGHOHEKODJDW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative, a heterocyclic scaffold known for its pharmacological relevance in targeting enzymes such as phosphodiesterases (PDEs) and kinases. Key structural features include:

  • 1-Ethyl group: Enhances metabolic stability by reducing oxidative dealkylation.
  • 3-Methyl group: Steric hindrance may modulate selectivity against off-target enzymes.
  • N-(4-Phenylbutan-2-yl)acetamide side chain: A bulky, lipophilic moiety that may influence pharmacokinetics (e.g., plasma protein binding) and tissue penetration.

The molecular formula is C₃₁H₃₃FN₆O₃ (calculated average mass: 572.64 g/mol), distinguishing it from simpler pyrazolopyrimidine analogs.

Properties

Molecular Formula

C27H30FN5O3

Molecular Weight

491.6 g/mol

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34)

InChI Key

KSYGHOHEKODJDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C25H26FN5O3C_{25}H_{26}FN_5O_3 and a molecular weight of approximately 463.5 g/mol. It features a pyrazolo-pyrimidine core, which is known for its diverse biological activities, and an acetamide moiety that may enhance its pharmacological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC25H26FN5O3C_{25}H_{26}FN_5O_3
Molecular Weight463.5 g/mol
CAS Number1357705-04-4
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps often include the protection of functional groups, cyclization reactions, and subsequent modifications to introduce the desired substituents. The synthetic pathways are crucial for ensuring the biological activity of the final product.

Anticancer Activity

Research has indicated that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, studies on pyrazolo[4,3-e][1,2,4]triazine derivatives have shown promising results against various human cancer cell lines such as MCF-7 and K-562 .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been documented for their effectiveness against various bacterial strains and fungi . The presence of fluorobenzyl and acetamide groups may contribute to enhanced membrane permeability and bioactivity.

Anti-inflammatory Properties

Pyrazolo-pyrimidine derivatives are known to exhibit anti-inflammatory effects. Some studies have reported that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This inhibition could make them candidates for treating inflammatory diseases.

Other Biological Activities

Additionally, compounds within this class have been investigated for:

  • Antiviral activity : Certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antidiabetic effects : Some studies suggest potential applications in managing type 2 diabetes through modulation of metabolic pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against bacterial strains
Anti-inflammatoryCOX inhibition
AntiviralInhibition of viral replication
AntidiabeticModulation of metabolic pathways

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of similar pyrazolo derivatives against human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, suggesting a dose-dependent response to treatment.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives. It was found that these compounds could effectively reduce inflammation markers in vitro by inhibiting COX enzymes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-phenylbutan-2-yl chain confers superior lipophilicity but may reduce aqueous solubility compared to smaller N-substituents in analogs.

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